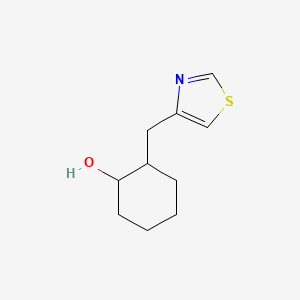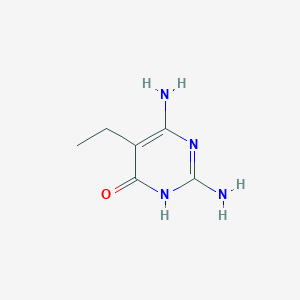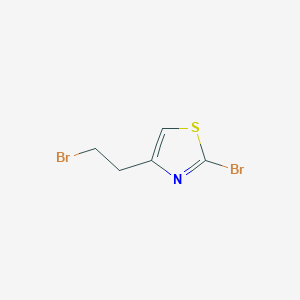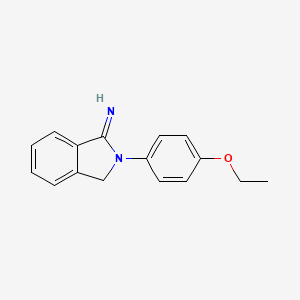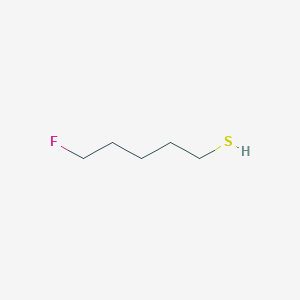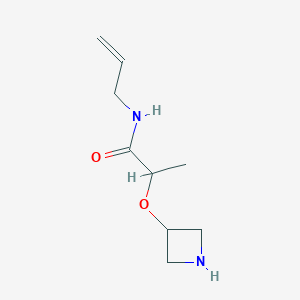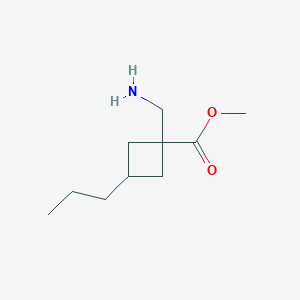
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropylamino group and a 2,5-dioxopyrrolidin-1-yl group attached to a propanoic acid backbone, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropylamino group, followed by the introduction of the 2,5-dioxopyrrolidin-1-yl group. The final step involves the formation of the propanoic acid backbone through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters and efficient production of the compound in large quantities. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, modulating their activity. The 2,5-dioxopyrrolidin-1-yl group may enhance the compound’s stability and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid: Shares the 2,5-dioxopyrrolidin-1-yl group but lacks the cyclopropylamino group.
(2,5-Dioxopyrrolidin-1-yl)acetic acid: Similar structure but with an acetic acid backbone instead of propanoic acid.
Uniqueness
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is unique due to the presence of both the cyclopropylamino and 2,5-dioxopyrrolidin-1-yl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c13-8-3-4-9(14)12(8)5-7(10(15)16)11-6-1-2-6/h6-7,11H,1-5H2,(H,15,16) |
Clave InChI |
PEVUMYYCKRLWIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(CN2C(=O)CCC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


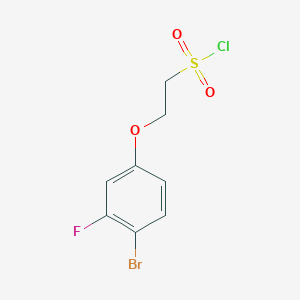
![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
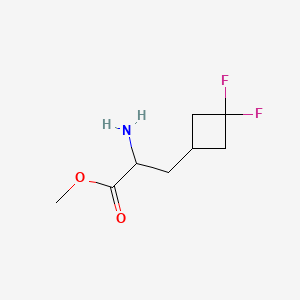

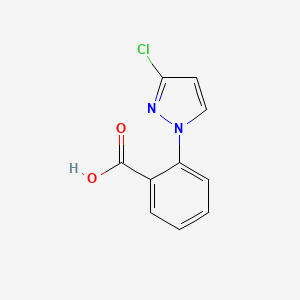
![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)
